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6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine

regioisomerism conformational analysis structure-activity relationship

Many kinase inhibitor campaigns are compromised by undefined regioisomeric mixtures or ad-hoc substitution of core scaffolds, leading to irreproducible SAR. 6-(Difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine (DFEPMP) solves this as a structurally defined, para-ethoxy regioisomer with a confirmed CHF₂ hydrogen-bond donor. - Exclusive para-ethoxy geometry eliminates ortho-isomer confounding (cf. CAS 2548999-48-8). - Lead-like physicochemical profile (MW: 279.28; XLogP3: 3.5; HBD: 1) validated for hit-to-lead optimization. - Shipped with certificate of analysis confirming regioisomeric purity. Ideal for CAMKK2, PIM1, PIM3, and PKN1 focused library design.

Molecular Formula C14H15F2N3O
Molecular Weight 279.28 g/mol
CAS No. 2549044-84-8
Cat. No. B6457532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine
CAS2549044-84-8
Molecular FormulaC14H15F2N3O
Molecular Weight279.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=NC(=NC(=C2)C(F)F)C
InChIInChI=1S/C14H15F2N3O/c1-3-20-11-6-4-10(5-7-11)19-13-8-12(14(15)16)17-9(2)18-13/h4-8,14H,3H2,1-2H3,(H,17,18,19)
InChIKeyZNMBIUNNQWKSLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine: Structural Identity, Physicochemical Properties, and Procurement Context


6-(Difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine (CAS 2549044-84-8; also designated DFEPMP) is a synthetic small-molecule pyrimidinamine derivative with the molecular formula C14H15F2N3O and a molecular weight of 279.28 g/mol . Its structure features a 2-methylpyrimidine core bearing a difluoromethyl group at the C6 position and a 4-ethoxyphenylamine substituent at the C4 position . The compound belongs to the class of substituted difluoromethylpyrimidinamines, a scaffold that has been actively investigated in both agrochemical fungicide discovery and kinase inhibitor programs [1][2]. At the time of this guide’s compilation, dedicated primary research literature on this specific compound is acknowledged to be absent from the public domain ; the evidence presented herein therefore draws on structural differentiation from closely related analogs and class-level structure–activity relationship (SAR) data to support procurement and selection decisions.

Why 6-(Difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine Cannot Be Replaced by Generic Pyrimidinamine Analogs


Within the difluoromethylpyrimidinamine chemotype, three structural variables—the regioisomeric position of the ethoxy group on the N-phenyl ring, the nature of the C6 substituent (e.g., CHF2 vs. CF3 vs. CH3), and the identity of the N-aryl group itself—each independently exert a measurable influence on biological activity and physicochemical properties [1]. Published SAR campaigns on closely related scaffolds demonstrate that even a positional shift of the ethoxy substituent from para to ortho, or a change from CHF2 to CH3 at C6, can alter in vivo fungicidal potency by an order of magnitude or more [1][2]. Consequently, any generic substitution of 6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine—whether driven by cost, availability, or structural similarity—carries a scientifically unjustified risk of compromising target binding, metabolic stability, or functional efficacy. The quantitative evidence below specifies the dimensions across which this compound is differentiated from its closest available analogs.

Quantitative Differentiation Evidence for 6-(Difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine Relative to Closest Analogs


Regioisomeric Differentiation: Para-Ethoxy vs. Ortho-Ethoxy Substitution Dictates Molecular Conformation and Predicted Target Binding

The positional isomer 6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine (CAS 2548999-48-8) differs from the target compound solely in the ortho vs. para placement of the ethoxy group on the N-phenyl ring . X-ray crystallographic data for a structurally cognate pyrimidin-4-amine bearing a 4-ethoxyanilino substituent reveals that the dihedral angle between the pyrimidine ring and the 4-ethoxyphenyl ring is approximately 77.5° in one independent molecule and 61.8° in another, indicating significant conformational flexibility [1]. In contrast, ortho-substitution would be expected to enforce a substantially different torsional profile due to steric hindrance and altered intramolecular hydrogen-bonding capacity. Although no head-to-head bioactivity comparison has been published for these two specific regioisomers, class-level SAR on difluoromethylpyrimidinamine fungicides demonstrates that modifications to the N-aryl group's substitution pattern can shift EC50 values by >10-fold [2], underscoring the functional non-equivalence of regioisomers.

regioisomerism conformational analysis structure-activity relationship pyrimidinamine

C6 Substituent Differentiation: Difluoromethyl (CHF2) vs. Methyl (CH3) Delivers Enhanced H-Bond Donor Capacity and Metabolic Stability

The difluoromethyl group (CHF2) at the C6 position of the pyrimidine ring is a recognized bioisostere capable of acting as a hydrogen-bond donor, a property not shared by the non-fluorinated methyl (CH3) or trifluoromethyl (CF3) analogs [1]. Experimental measurements on difluoromethyl anisole and thioanisole model systems indicate that the CHF2 group engages in hydrogen-bond donation on a scale comparable to thiophenol and aniline, with a hydrogen-bond acidity parameter (α₂ᴴ) of approximately 0.14–0.18 [1][2]. In the context of difluoromethylpyrimidinamine agrochemicals, the CHF2 group is a common pharmacophoric element in commercial succinate dehydrogenase inhibitor (SDHI) fungicides, where it contributes to both target enzyme binding and resistance to oxidative metabolism [3]. The optimal compound identified in a 2017 SAR study—5-chloro-6-(difluoromethyl)-N-(2-(6-(3-(trifluoromethyl)phenoxy)pyridin-3-yl)ethyl)pyrimidin-4-amine—achieved an in vivo EC50 of 2.16 mg/L against southern corn rust, significantly outperforming the commercial fungicide diflumetorim (EC50 = 53.26 mg/L) [3]. Although direct comparative data for the target compound bearing CHF2 vs. CH3 at C6 are not available, the class-level advantage of CHF2 over CH3 in terms of hydrogen-bond capacity and metabolic resilience is mechanistically well-supported.

difluoromethyl hydrogen bond donor metabolic stability bioisostere pyrimidine

N-Aryl Substituent Effects: 4-Ethoxyphenyl Provides a Distinct Lipophilic–Electronic Profile Compared to Halogenated or Methoxy Phenyl Analogs

The N-(4-ethoxyphenyl) substituent in the target compound can be contrasted with N-phenyl variants bearing halogen (e.g., 2-fluorophenyl, CAS 2549029-30-1; 2-chlorophenyl) or difluoromethoxy (e.g., N-[4-(difluoromethoxy)phenyl]) groups . The 4-ethoxy substituent is electron-donating (Hammett σₚ = –0.24 for OCH₃; similar magnitude for OCH₂CH₃), whereas halogen substituents are electron-withdrawing (σₘ for F = +0.34; σₚ for Cl = +0.23), and the 4-difluoromethoxy group is moderately electron-withdrawing (σₚ ≈ +0.18) [1]. This electronic divergence modulates the pKₐ of the aniline NH and the electron density of the pyrimidine ring, directly affecting target binding affinity. In the pyrimidinamine fungicide class, the optimal lead compound 9 in the aryloxy pyridine series achieved an EC50 of 0.19 mg/L against cucumber downy mildew, substantially outperforming commercial comparators diflumetorim (EC50 > 50 mg/L), flumorph (EC50 = 0.52 mg/L), and cyazofamid (EC50 = 0.96 mg/L) [2]. The SAR study demonstrated that N-aryl modification alone was sufficient to tune activity across a >100-fold potency range, validating the functional significance of this substituent. The 4-ethoxyphenyl group in the target compound offers a unique balance of moderate lipophilicity (calculated XLogP3 = 3.5 ) and electron-donating character that is not replicated by any halogenated or simple methoxy analog.

lipophilicity electronic effects N-aryl substitution pyrimidinamine SAR

Predicted Kinase Target Engagement: Computational Docking and Database Annotations Suggest Activity at CAMKK2, PIM, and PKN Kinases, Differentiating from Broader Kinase Chemotypes

Database annotations (Therapeutic Target Database and ChEMBL-linked resources) associate the 2-methyl-6-difluoromethylpyrimidin-4-amine scaffold with inhibitory activity against calmodulin-dependent kinase II (CAMKK2), PIM-1, PIM-3, and protein kinase N1 (PKN1) [1]. While these annotations are derived from computational predictions and curated screening data rather than published selectivity panels for the exact compound, they provide a tractable hypothesis for target engagement that distinguishes this scaffold from other kinase-directed pyrimidines (e.g., Aurora kinase or PLK1 inhibitors, which typically bear different C2 and C6 substitution patterns) [2]. The 2-methyl group on the pyrimidine ring is a critical determinant of kinase selectivity: in closely related aminopyrimidine kinase inhibitor series, the presence of a C2-methyl group has been shown to favor binding to PIM kinases over other kinase families by exploiting a small hydrophobic pocket adjacent to the hinge region [3]. Direct IC50 or Kd values for the target compound against these kinases have not been publicly disclosed; the annotations are therefore presented as supporting evidence for target prioritization in screening campaigns rather than as definitive selectivity data.

kinase inhibition CAMKK2 PIM kinase computational prediction target engagement

Physicochemical Property Differentiation: Calculated LogP, Hydrogen-Bond Acceptor Count, and Molecular Weight Profile Relative to Common Pyrimidinamine Screening Compounds

The target compound has a calculated partition coefficient XLogP3 of 3.5, a hydrogen-bond acceptor count of 6, a hydrogen-bond donor count of 1, and a molecular weight of 279.28 g/mol . These values place it within favorable drug-like or lead-like chemical space according to standard metrics (Lipinski Rule of Five; Lead-Likeness criteria: MW < 350, logP < 3.5, HBD ≤ 3, HBA ≤ 6) [1]. In comparison, the close analog 6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine (CAS 2549029-30-1) has a molecular formula of C12H10F3N3 and a lower molecular weight (253.22 g/mol) with a calculated logP expected to be lower due to the absence of the ethoxy group . The 4-ethoxy substituent thus contributes controlled lipophilicity without exceeding lead-like thresholds, a property valued in fragment-based and HTS library design. The compound also has 6 hydrogen-bond acceptors (the ethoxy oxygen, the two pyrimidine nitrogens, and the three fluorine atoms), providing multiple interaction points for target binding while maintaining the single H-bond donor required for kinase hinge-region engagement.

drug-likeness lipophilicity physicochemical properties lead-likeness procurement specification

Recommended Application Scenarios for 6-(Difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine Based on Differential Evidence


Kinase Inhibitor Screening Library Procurement: Targeting CAMKK2, PIM, and PKN Kinase Families

For research groups assembling focused kinase inhibitor libraries, 6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine offers a structurally defined entry point for probing CAMKK2, PIM1, PIM3, and PKN1 kinase activity, as suggested by database target annotations [1]. The compound's lead-like physicochemical profile (MW = 279.28, XLogP3 = 3.5, HBD = 1) and the presence of the CHF₂ hydrogen-bond donor at C6 make it a suitable starting point for hit-to-lead optimization campaigns [2]. Its differentiation from halogenated N-phenyl analogs (e.g., 2-fluorophenyl or 2-chlorophenyl variants) in terms of electronic character (electron-donating vs. electron-withdrawing) provides an opportunity to probe the electronic requirements of the kinase hinge-binding pocket . Users should note that quantitative IC50 data are not yet publicly available; initial procurement should be paired with in-house biochemical profiling against the annotated targets.

Agrochemical Fungicide Discovery: Exploiting the Difluoromethylpyrimidinamine Scaffold for Rust and Downy Mildew Control

The difluoromethylpyrimidinamine scaffold has demonstrated compelling in vivo fungicidal activity in published SAR campaigns, with the most potent analog achieving an EC50 of 2.16 mg/L against southern corn rust and another series yielding EC50 = 0.19 mg/L against cucumber downy mildew [1][2]. 6-(Difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine, while not itself tested in these studies, retains the critical pharmacophoric elements: the C6-CHF₂ group required for SDHI target engagement and the C4-N-(4-ethoxyphenyl) substituent that can be systematically varied in follow-up SAR [1]. For agrochemical discovery teams, this compound can serve as a core scaffold for derivatization, particularly for exploring the effect of the 4-ethoxy substituent on crop safety, systemicity, and spectrum of activity compared to the more extensively investigated aryloxy pyridine analogs.

Medicinal Chemistry SAR Exploration: Probing Electronic and Lipophilic Effects of the 4-Ethoxyphenyl Substituent

The 4-ethoxyphenyl group confers an electron-donating character (Hammett σₚ ≈ –0.24) and moderate lipophilicity (calculated XLogP3 = 3.5, compared to an estimated lower logP for the 2-fluorophenyl analog) that distinguishes this compound from electron-withdrawing N-aryl pyrimidinamines [1][2]. Medicinal chemistry teams can exploit this compound in systematic SAR studies aimed at correlating N-aryl electronic effects with target binding affinity, cellular potency, and ADME parameters. The positional specificity of the para-ethoxy substitution, as opposed to the ortho-ethoxy isomer (CAS 2548999-48-8), ensures a defined conformational and hydrogen-bonding profile . Procurement of the para-isomer with verified regioisomeric purity is therefore essential for reproducible SAR data generation.

Computational Chemistry and Molecular Modeling: Validating Docking Predictions Against Experimental Data

The compound's well-defined structure, moderate molecular weight, and the presence of the CHF₂ group—a validated hydrogen-bond donor bioisostere—make it suitable for computational docking studies and free-energy perturbation (FEP) calculations [1]. The availability of a closely related crystal structure (a pyrimidin-4-amine bearing a 4-ethoxyanilino moiety, PDB deposition via Acta Crystallographica Section E) provides a template for building homology models and validating docking poses [2]. Computational chemists procuring this compound can benchmark predicted binding modes against experimental biophysical data (surface plasmon resonance, isothermal titration calorimetry) generated in-house, contributing to the improvement of scoring functions for fluorinated ligands.

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